molecular formula C15H11F3N2 B2706401 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 113265-43-3

6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2706401
CAS No.: 113265-43-3
M. Wt: 276.262
InChI Key: NLYDTLXMFONJEF-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The discovery of imidazo[1,2-a]pyridines dates to 1925, when Tschitschibabin first synthesized these heterocycles via 2-aminopyridine and bromoacetaldehyde reactions under high-temperature sealed-tube conditions. Early methods suffered from modest yields (30–40%), but subsequent innovations, such as Ponnala’s alumina-catalyzed ambient-temperature synthesis (85% yield), expanded accessibility. The specific derivative this compound emerged from efforts to optimize substituent effects. Dong-Jian Zhu’s solvent-free protocol (60°C, no catalyst) enabled efficient coupling of α-haloketones with 2-aminopyridines, facilitating the incorporation of trifluoromethyl groups. This method achieved yields exceeding 90% for analogous structures, underscoring its utility for synthesizing electron-deficient aromatic systems.

Position within Imidazo[1,2-a]pyridine Chemical Space

The compound occupies a niche within imidazo[1,2-a]pyridines due to its dual substitution pattern. Comparative analyses reveal distinct properties:

Compound Molecular Formula Key Features
6-Methylimidazo[1,2-a]pyridine C₁₀H₈N₄ Basic scaffold lacking aryl groups; limited lipophilicity
2-Phenylimidazo[1,2-a]pyridine C₁₃H₁₀N₂ Aromatic moiety enhances π-π stacking but lacks fluorination
2-[4-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine C₁₄H₉F₃N₂ Trifluoromethyl group improves metabolic stability and target affinity
This compound C₁₅H₁₁F₃N₂ Methyl group sterically shields the 6-position, reducing off-target binding

The trifluoromethyl group’s electron-withdrawing nature (−I effect) polarizes the phenyl ring, enhancing interactions with hydrophobic enzyme pockets. Concurrently, the 6-methyl group mitigates oxidative metabolism at this position, prolonging half-life in vivo.

Significance in Medicinal Chemistry Research

This compound has demonstrated broad pharmacological potential:

  • Antitubercular Activity : Derivatives exhibit nanomolar potency against Mycobacterium tuberculosis H37Rv (MIC ≤0.006 μM), surpassing clinical candidate PA-824 by 10-fold. Structural analogs show efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, likely via novel mechanisms distinct from first-line drugs.
  • Kinase Inhibition : The trifluoromethylphenyl moiety mimics ATP’s adenine ring, enabling competitive binding to kinase active sites. In breast cancer models, analogs inhibit ERK2 with IC₅₀ values of 12 nM.
  • Antiviral Potential : Preliminary studies suggest activity against RNA viruses by interfering with viral polymerase processivity.

Structural Uniqueness and Research Value

The molecule’s planar imidazo[1,2-a]pyridine core facilitates intercalation into DNA/RNA, while substituents fine-tune specificity:

  • Methyl Group (C6) : Introduces steric hindrance, preventing unwanted interactions with cytochrome P450 enzymes. Computational models indicate a 30% reduction in metabolic clearance compared to non-methylated analogs.
  • Trifluoromethylphenyl Group (C2) : Enhances binding entropy via hydrophobic interactions. X-ray crystallography reveals van der Waals contacts (3.2–3.8 Å) with kinase ATP-binding pockets.
  • Electronic Effects : The CF₃ group’s −I effect increases the imidazole ring’s acidity (pKa ≈ 5.8 vs. 6.4 for non-fluorinated analogs), favoring protonation in lysosomal compartments.

Synthetic innovations further underscore its value. Bi(OTf)₃-catalyzed Ritter-type reactions enable one-pot assembly from 2-aminopyridines and acetonitrile, achieving 78% yield under mild conditions. Copper-catalyzed three-component couplings with aldehydes and alkynes offer divergent access to >50 derivatives in a single step.

Example Synthesis Protocol (Adapted from Zhu et al.):  
1. Combine 2-amino-6-methylpyridine (1.0 equiv) and 4-(trifluoromethyl)phenyl-α-bromoketone (1.1 equiv).  
2. Heat at 60°C for 12 hours under solvent-free conditions.  
3. Purify via silica chromatography (hexane/EtOAc 4:1) to obtain product (92% yield).  

Properties

IUPAC Name

6-methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2/c1-10-2-7-14-19-13(9-20(14)8-10)11-3-5-12(6-4-11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDTLXMFONJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-(trifluoromethyl)benzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach includes the use of multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Key Observations

Substituent Effects on COX-2 Inhibition :

  • The 4-(methylsulfonyl)phenyl group at C-2 (as in ) enhances COX-2 selectivity compared to the trifluoromethylphenyl group in the target compound. Morpholine or Mannich base substituents at C-3 further improve potency (IC₅₀ = 0.07 µM vs. ~1 µM for unmodified analogs).
  • Replacement of the pyridine core with thiazole (imidazo[2,1-b]thiazole) retains COX-2 inhibition but alters pharmacokinetic properties .

Anticancer Activity :

  • Piperazine-linked trifluoromethylphenyl derivatives (e.g., ) show potent cytotoxicity (IC₅₀ < 1 µM) against HepG2 and HeLa cells, suggesting that the trifluoromethyl group enhances membrane permeability and target binding.

Anti-inflammatory Potential: Acetamido-modified derivatives (e.g., ) exhibit 75–82% anti-inflammatory activity, comparable to aspirin. The 6-methyl and p-tolyl groups in these compounds likely contribute to metabolic stability.

Synthetic Utility :

  • The target compound serves as a precursor for iodinated analogs (e.g., 3-iodo derivatives ) used in imaging applications. Ultrasound-assisted iodination methods improve synthetic efficiency (83% yield for related compounds) .
Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Aqueous Solubility Key Functional Groups Reference
This compound 306.3 g/mol 3.8 Low CF₃, Me, imidazo[1,2-a]pyridine
2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine 441.5 g/mol 2.1 Moderate MeSO₂, morpholine
6-Iodo-2-[4-(triazolyl)phenyl]imidazo[1,2-a]pyridine 413.2 g/mol 2.9 Low Iodo, triazole
  • Aqueous Solubility : The trifluoromethyl group in the target compound reduces solubility compared to morpholine or methylsulfonyl derivatives .
  • Metabolic Stability : Fluorine-containing analogs (e.g., ) exhibit improved metabolic stability due to resistance to oxidative degradation.

Biological Activity

Overview

6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to the imidazo[1,2-a]pyridine core. Its unique structure contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

PropertyValue
Molecular Formula C15H12F3N2
Molecular Weight 292.26 g/mol
IUPAC Name This compound
CAS Number 113265-43-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound can modulate enzyme activities and receptor functions, potentially inhibiting pathways involved in microbial growth and cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and replication of pathogenic microorganisms.
  • Receptor Modulation : It has been suggested that this compound can interact with receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at certain concentrations.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce cytotoxic effects in several cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to involve both apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Activity in Breast Cancer Cell Lines :
    • A study assessed the effects of this compound on MDA-MB-231 (triple-negative breast cancer) cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values ranging around 5 µM.
    • Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest, suggesting a mechanism of action that disrupts normal cell cycle progression.
  • Antimicrobial Effects Against Pathogenic Bacteria :
    • In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against both pathogens, indicating strong antimicrobial activity.

Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Synthesis and Structure-Activity Relationship (SAR) : Research into the SAR has shown that modifications to the trifluoromethyl group can enhance biological activity while maintaining favorable pharmacokinetic properties.
  • Combination Therapy Potential : Preliminary studies suggest that this compound could be effectively used in combination with existing antibiotics or chemotherapeutic agents to enhance efficacy and reduce resistance.

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